Cannabichromene

Catalog No.
S522572
CAS No.
20675-51-8
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabichromene

CAS Number

20675-51-8

Product Name

Cannabichromene

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3

InChI Key

UVOLYTDXHDXWJU-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O

solubility

Soluble in DMSO

Synonyms

Cannabichrome; CBC; Cannanbichromene; Pentylcannabichromene

Canonical SMILES

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O

The exact mass of the compound Cannabichromene is 314.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. It belongs to the ontological category of 1-benzopyran in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cannabichromene (CBC) is a major, non-psychotropic phytocannabinoid found in Cannabis sativa, sharing a common biosynthetic precursor, cannabigerolic acid (CBGA), with more common cannabinoids like THC and CBD. Structurally similar to other cannabinoids, it is understood to exert its biological effects primarily through mechanisms independent of direct, high-affinity binding to classical cannabinoid receptors CB1 and CB2. Instead, its activity is largely associated with the modulation of transient receptor potential (TRP) channels, such as TRPA1, and the inhibition of endocannabinoid degradation, which differentiates its functional profile from that of its close analogs.

Although structurally related, substituting Cannabichromene (CBC) with more common cannabinoids like Cannabidiol (CBD) or Cannabigerol (CBG) is unsuitable for research targeting specific non-CB1/CB2 pathways. CBC's value proposition lies in its distinct pharmacology, including its role as a selective CB2 receptor agonist and a potent TRPA1 agonist, which differs significantly from CBD and CBG. Furthermore, its demonstrated ability to inhibit the uptake of the endocannabinoid anandamide presents a mechanism of action that is not a primary feature of its common substitutes. This makes CBC a necessary choice for studies focused on modulating the endocannabinoid system indirectly or investigating TRP channel-mediated analgesia and anti-inflammatory pathways.

Potent Antibacterial Activity Against Gram-Positive Pathogens, Including MRSA

In comparative studies against methicillin-resistant Staphylococcus aureus (MRSA), Cannabichromene (CBC) demonstrates potent antibacterial activity. One study reported a Minimum Inhibitory Concentration (MIC) for CBC between 1-2 μg/mL, comparable to the activity of CBD (1-2 μg/mL) and CBG (1-2 μg/mL) against several Gram-positive pathogens. Another analysis found the MIC of CBC against MRSA to be 8 mg/L (8 μg/mL), while CBD and CBG showed higher potency with MICs of 2 mg/L. This positions CBC as a validated antimicrobial agent, albeit slightly less potent than CBG or CBD in some assays, for research into antibiotic-resistant bacterial strains.

Evidence DimensionMinimum Inhibitory Concentration (MIC) vs. MRSA
Target Compound Data1-2 μg/mL or 8 μg/mL
Comparator Or BaselineCBD: 1-2 μg/mL; CBG: 1-2 μg/mL or 2 μg/mL
Quantified DifferenceComparable activity to CBD/CBG in one study; 4-fold lower potency than CBD/CBG in another study.
ConditionsIn vitro susceptibility testing against various strains of methicillin-resistant Staphylococcus aureus (MRSA).

For researchers developing novel antibacterial agents or formulations, CBC offers a viable, non-psychotropic scaffold with proven efficacy against critical Gram-positive pathogens.

Selective Activation of CB2 Receptors Over CB1, Differentiating it from THC

Unlike Δ⁹-THC, which is a potent agonist at both CB1 and CB2 receptors, Cannabichromene (CBC) demonstrates marked selectivity for the CB2 receptor, which is primarily expressed in immune cells. One study found that the naturally occurring (-)-CBC enantiomer activated CB2 receptors with an EC50 of 1.5 µM, while showing only detectable CB1 activation at a much higher concentration of 30 µM. Another key study confirmed that CBC activates CB2 but not CB1 receptors to produce hyperpolarization in stably transfected AtT20 cells. This selectivity makes CBC a valuable tool for investigating CB2-mediated pathways in inflammation and immunity without the confounding psychoactive effects of CB1 activation.

Evidence DimensionReceptor Activation (EC50)
Target Compound DataCB2: EC50 = 1.5 µM; CB1: Only minimal activation at 30 µM
Comparator Or BaselineΔ⁹-THC: Potent agonist at both CB1 and CB2. (+)-CBC: Inactive at CB2 up to 30 µM.
Quantified DifferenceHigh selectivity for CB2 over CB1, contrasting with non-selective cannabinoids like THC.
ConditionsIn vitro fluorescent assay of membrane potential in stably transfected AtT20 cells expressing human CB1 and CB2 receptors.

This evidence justifies procuring CBC specifically for research on immunomodulation via the CB2 receptor, where the psychoactive effects of CB1 agonism from compounds like THC would be an undesirable variable.

Potent TRPA1 Agonism: A Differentiating Mechanism for Pain and Inflammation Research

Cannabichromene is a potent agonist of the transient receptor potential ankyrin-1 (TRPA1) channel, a key target in pain and neurogenic inflammation research. A study measuring TRPA1-mediated calcium elevation in HEK-293 cells found CBC to be the most potent agonist among several cannabinoids tested, with an EC50 of 60 nM. For comparison, the same study found CBG and CBD acid to be significantly less potent, with EC50 values in the micromolar range (3.4-12.0 µM). This positions CBC as a highly specific tool for activating TRPA1 channels, distinct from other non-psychotropic cannabinoids.

Evidence DimensionTRPA1 Agonist Potency (EC50)
Target Compound DataEC50 = 60 nM
Comparator Or BaselineCBG and CBD Acid: EC50 = 3.4-12.0 µM (3400-12000 nM)
Quantified DifferenceOver 50-fold more potent than CBG and CBD acid at activating TRPA1.
ConditionsTRPA1-mediated Ca2+ elevation in transfected HEK-293 cells.

For researchers investigating TRPA1-mediated signaling in pain or inflammation, CBC offers a significantly more potent and selective tool than other cannabinoids, enabling targeted pathway activation at lower concentrations.

Handling & Formulation: Poor Aqueous Solubility Requiring Specific Formulation Strategies

Like other major cannabinoids, CBC is a lipophilic molecule with poor water solubility (2–10 μg/mL), a critical factor for procurement and experimental design. Its high lipophilicity (experimentally determined log P values for cannabinoids range from 6.1-7.4) necessitates the use of solubilizing carriers or lipid-based formulations for in vivo and in vitro applications requiring aqueous dispersion. Studies have demonstrated that co-dispersion with carriers like Soluplus can dramatically improve the dissolution rate of CBC, increasing the percentage dissolved in simulated intestinal fluid from under 25% to over 75% in 60 minutes. This highlights the need to procure pure CBC for controlled formulation development, as opposed to using crude extracts with undefined excipients.

Evidence DimensionAqueous Solubility & Formulation Requirement
Target Compound DataPoorly soluble (2-10 μg/mL); requires formulation (e.g., with Soluplus) to achieve >75% dissolution.
Comparator Or BaselineOther major cannabinoids (CBD, THC, CBG) with similarly poor aqueous solubility.
Quantified DifferenceNot applicable (class-level property). The differentiator is the need for a pure compound for controlled formulation vs. a crude mixture.
ConditionsDissolution in simulated intestinal fluids (FaSSIF/FeSSIF).

This evidence directs buyers who require controlled, reproducible dosing and bioavailability to procure purified CBC, as its inherent poor solubility makes standardized formulation a prerequisite for reliable experimental outcomes.

Development of Topical Formulations for Novel Antibacterial Treatments

Leveraging its demonstrated bactericidal activity against Gram-positive pathogens like MRSA, pure CBC is the logical choice for developing and testing novel topical antimicrobial formulations where the psychoactive effects of THC are undesirable and a different mechanistic profile from CBD or CBG is sought.

Investigating CB2-Mediated Immunomodulatory and Anti-Inflammatory Pathways

Given its selective agonist activity at the CB2 receptor without significant CB1 activation, CBC is essential for immunology and inflammation research aiming to isolate and study CB2-specific signaling pathways without the confounding central nervous system effects associated with THC.

Screening for Analgesics Targeting TRPA1 Channel Activation

With its high potency as a TRPA1 agonist, significantly exceeding that of other cannabinoids like CBG, CBC is the preferred compound for research programs focused on the discovery and characterization of novel non-opioid analgesics that function through TRPA1 channel modulation.

Probing the Endocannabinoid System via Indirect Modulation

CBC's ability to inhibit anandamide reuptake provides a distinct mechanism for enhancing endocannabinoid tone. This makes it the right choice for studies designed to differentiate between direct receptor agonism (like THC) and indirect modulation of endogenous cannabinoid levels.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.9

Exact Mass

314.2246

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20675-51-8
18793-28-7

Wikipedia

Cannabichromene

Dates

Last modified: 08-15-2023
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11: Gul W, Gul SW, Radwan MM, Wanas AS, Mehmedic Z, Khan II, Sharaf MH, ElSohly MA. Determination of 11 Cannabinoids in Biomass and Extracts of Different Varieties of Cannabis Using High-Performance Liquid Chromatography. J AOAC Int. 2015 Nov-Dec;98(6):1523-8. doi: 10.5740/jaoacint.15-095. PubMed PMID: 26651563.
12: Pagano E, Montanaro V, Di Girolamo A, Pistone A, Altieri V, Zjawiony JK, Izzo AA, Capasso R. Effect of Non-psychotropic Plant-derived Cannabinoids on Bladder Contractility: Focus on Cannabigerol. Nat Prod Commun. 2015 Jun;10(6):1009-12. PubMed PMID: 26197538.
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14: Rosenthaler S, Pöhn B, Kolmanz C, Huu CN, Krewenka C, Huber A, Kranner B, Rausch WD, Moldzio R. Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. Neurotoxicol Teratol. 2014 Nov-Dec;46:49-56. doi: 10.1016/j.ntt.2014.09.003. Epub 2014 Oct 12. Erratum in: Neurotoxicol Teratol. 2016 Mar-Apr;54():89-93. PubMed PMID: 25311884.
15: Shinjyo N, Di Marzo V. The effect of cannabichromene on adult neural stem/progenitor cells. Neurochem Int. 2013 Nov;63(5):432-7. doi: 10.1016/j.neuint.2013.08.002. Epub 2013 Aug 11. PubMed PMID: 23941747.
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